N,N-dibutyl-4-iodobenzene-1-sulfonamide

Description

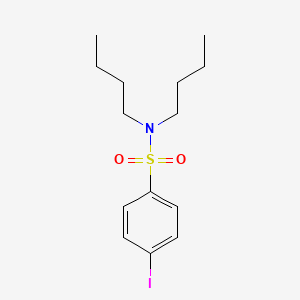

N,N-Dibutyl-4-iodobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an iodine atom at the para position and a sulfonamide group bearing two N-butyl substituents. Its molecular formula is C₁₄H₂₁IN₂O₂S, with a molecular weight of 432.30 g/mol.

Properties

IUPAC Name |

N,N-dibutyl-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22INO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQCIXWMLQWDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4-iodobenzene-1-sulfonamide typically involves the iodination of a benzene ring followed by the introduction of the sulfonamide group. One common method includes the reaction of 4-iodobenzenesulfonyl chloride with dibutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N,N-dibutyl-4-azidobenzene-1-sulfonamide.

Scientific Research Applications

N,N-Dibutyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-iodobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects and Molecular Properties

Key Observations :

- Electronic Effects : The iodine atom in the target compound enhances electrophilicity at the benzene ring compared to methoxy or bromo substituents in analogs, which may influence reactivity in cross-coupling reactions .

- Lipophilicity : N,N-Dibutyl groups increase hydrophobicity (predicted LogP ~4.2) relative to the morpholine-containing analog (LogP ~2.8) .

- Steric Hindrance : The bulky naphthyl group in reduces conformational flexibility, whereas the smaller iodine and butyl groups in the target compound may allow better binding pocket accommodation.

Spectroscopic and Analytical Data

Insights :

- The iodine atom in the target compound would downshift aromatic ¹H and ¹³C NMR signals due to its electron-withdrawing nature, contrasting with the electron-donating methoxy group in .

- The absence of chiral centers in the target compound (vs. the stereochemically pure compound in ) simplifies synthesis but limits enantioselective applications.

Q & A

Q. What are the common synthetic routes for preparing N,N-dibutyl-4-iodobenzene-1-sulfonamide, and how are intermediates characterized?

The synthesis typically involves sulfonylation of 4-iodobenzene-1-sulfonyl chloride with dibutylamine under basic conditions. Intermediates are characterized using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying intermediate structures .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Proton and carbon-13 NMR confirm structural integrity by identifying characteristic peaks (e.g., sulfonamide protons, iodine substituent effects). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy detects functional groups like S=O stretches. Purity is assessed via HPLC with UV detection .

Q. What purification methods are recommended for this compound post-synthesis?

Recrystallization using solvents like ethanol or ethyl acetate is effective. For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Solvent selection depends on compound solubility .

Q. What are the key functional groups in this compound that influence its chemical reactivity?

The sulfonamide group (-SO₂N-) governs hydrogen-bonding potential and acidity, while the iodine atom at the para position directs electrophilic substitution. The dibutyl groups enhance lipophilicity, affecting solubility and membrane permeability .

Q. What are the potential applications of this compound in medicinal chemistry research?

It may serve as a precursor for radioiodinated probes in imaging or as an enzyme inhibitor due to sulfonamide’s affinity for metalloenzymes. Structural analogs are explored for antimicrobial and anticancer activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during iodination steps?

Optimize temperature (40–60°C) and solvent polarity (e.g., dichloromethane or DMF) to balance reactivity and stability. Catalytic bases like triethylamine enhance sulfonylation efficiency. Real-time monitoring via TLC reduces side-product formation .

Q. What strategies address contradictions in reactivity data when comparing this compound with halogenated analogs?

Perform kinetic studies under standardized conditions to isolate steric/electronic effects. Computational tools (e.g., density functional theory, DFT) model iodine’s electron-withdrawing impact on reaction pathways .

Q. How does the iodine atom’s position affect the compound’s electronic properties and interaction with biological targets?

Para-substituted iodine increases molecular polarizability, altering binding affinity in enzyme pockets. X-ray crystallography or surface plasmon resonance (SPR) can validate interactions. DFT calculations predict charge distribution changes .

Q. How can computational chemistry predict the binding affinity of this compound with specific enzymes?

Molecular docking (e.g., AutoDock Vina) identifies potential binding sites, while molecular dynamics (MD) simulations assess stability. Pair with experimental validation via isothermal titration calorimetry (ITC) .

Q. What experimental approaches validate the proposed degradation pathways of this compound under physiological conditions?

Accelerated stability studies (pH 2–9, 37°C) with HPLC-MS track degradation products. Isotope labeling (e.g., deuterated solvents) elucidates hydrolysis mechanisms. Compare with mass fragmentation libraries for pathway confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.